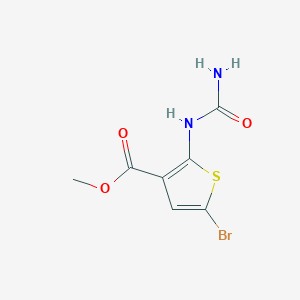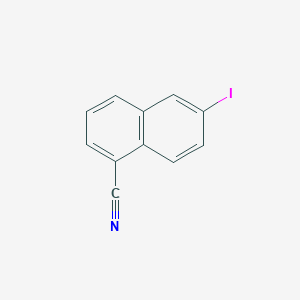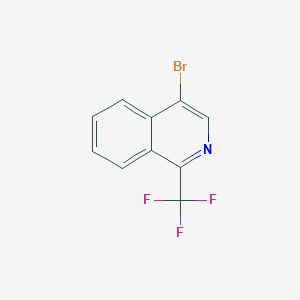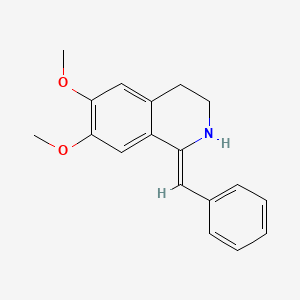
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by sulfonylation to add the methylsulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Reduction of the nitro group: yields an amino derivative.
Substitution reactions: can produce a variety of functionalized benzoate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, the nitro group can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in various applications.
Comparación Con Compuestos Similares
Ethyl 4-methyl-3-(methylsulfonyl)-benzoate: Lacks the nitro group, which may reduce its reactivity.
Ethyl 4-methyl-5-nitrobenzoate: Lacks the methylsulfonyl group, which may affect its solubility and stability.
Methyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its reactivity and physical properties.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the nitro and methylsulfonyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
52317-31-4 |
|---|---|
Fórmula molecular |
C11H13NO6S |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6S/c1-4-18-11(13)8-5-9(12(14)15)7(2)10(6-8)19(3,16)17/h5-6H,4H2,1-3H3 |
Clave InChI |
QSQZFJCIEFANLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)
![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)


